2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
CAS No.: 354767-74-1
Cat. No.: VC21529993
Molecular Formula: C15H15N3O2
Molecular Weight: 269.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 354767-74-1 |
|---|---|
| Molecular Formula | C15H15N3O2 |
| Molecular Weight | 269.3g/mol |
| IUPAC Name | 2-amino-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
| Standard InChI | InChI=1S/C15H15N3O2/c1-20-11-4-2-9(3-5-11)10-6-13-12(14(19)7-10)8-17-15(16)18-13/h2-5,8,10H,6-7H2,1H3,(H2,16,17,18) |
| Standard InChI Key | VUGWFHHXRWKZKD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N |
| Canonical SMILES | COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N |
Introduction
Chemical Identity and Physical Properties
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is cataloged under CAS number 354767-74-1. The compound possesses a molecular formula of C₁₅H₁₅N₃O₂ and a molecular weight of 269.3 g/mol. Structurally, it belongs to the broader family of quinazoline derivatives, which are characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The specific architecture of this compound includes an amino group at the C-2 position, a carbonyl group at C-5, and a 4-methoxyphenyl substituent at the C-7 position of the partially reduced quinazoline core.
The IUPAC name for this compound is 2-amino-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one, reflecting its structural arrangement. The methoxy group on the phenyl substituent contributes to the compound's distinctive physicochemical properties and potentially influences its biological interactions through hydrogen bonding and other non-covalent interactions.
Table 1.1: Physical and Chemical Properties of 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
| Property | Value |
|---|---|
| CAS Number | 354767-74-1 |
| Molecular Formula | C₁₅H₁₅N₃O₂ |
| Molecular Weight | 269.3 g/mol |
| IUPAC Name | 2-amino-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
| Classification | Quinazoline derivative |
| Physical State | Solid (based on similar compounds) |
Structural Relationship to Other Quinazoline Derivatives
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one shares structural similarities with several related quinazoline derivatives. One notable related compound is 4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (DB08316), which features a similar partially reduced quinazoline core but with dimethyl substitution at the 7-position instead of a 4-methoxyphenyl group. The structural relationship between these compounds suggests potential similarities in their biological activities, although the different substituents would likely impart distinct pharmacological profiles.
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities. Quinazolinone derivatives in particular have been extensively studied for their anticancer properties, with several compounds showing promising results in preclinical studies. The structural elements of 2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, including the amino group and methoxyphenyl substituent, contribute to its potential pharmacological activities through specific molecular interactions with biological targets.
Optimization of Synthesis Parameters
The synthesis of quinazoline derivatives requires careful optimization of reaction conditions to achieve satisfactory yields and purity. Studies on related compounds provide valuable insights into potential optimization strategies for the synthesis of 2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one.
From research on analogous compounds, several key parameters appear critical for successful synthesis:
-
Selection of appropriate base: The choice of base significantly influences reaction outcomes. For instance, in the synthesis of related iminoquinazolines, Hünig's base (i-Pr₂NEt) has been shown to provide superior yields (72-75%) compared to other bases such as pyridine, Et₃N, or DBU.
-
Solvent selection: Dichloromethane (DCM) has proven effective for many quinazoline syntheses, providing a suitable medium for the key cyclization steps.
-
Reaction temperature and duration: Optimal conditions for similar syntheses typically involve room temperature reactions (ca. 20°C) for specific time periods (4-6 hours), often followed by additional reaction time after base addition.
-
Protection from moisture: Many of these reactions are sensitive to moisture, necessitating precautions such as the use of drying agents (e.g., CaCl₂ drying tubes).
Table 2.1: Comparative Yields for Base Selection in Related Quinazoline Syntheses
| Base | Typical Yield Range (%) |
|---|---|
| Hünig's base (i-Pr₂NEt) | 72-75 |
| Triethylamine (Et₃N) | 55-61 |
| DBU | 32-36 |
| Pyridine | Trace amounts |
These optimization parameters provide valuable guidance for developing efficient synthetic routes for 2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, though specific adaptation might be necessary for this particular compound.
Mechanistic Insights into Biological Activity
The anticancer effects of 2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one and related quinazoline derivatives are believed to stem from multiple molecular mechanisms. Based on studies of structurally similar compounds, several potential mechanisms of action can be postulated:
-
Induction of Apoptosis: Like many quinazoline derivatives, 2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one may promote programmed cell death in cancer cells through activation of apoptotic pathways. This process involves complex signaling cascades that ultimately lead to cell death, contributing to the compound's anticancer effects.
-
Inhibition of Cell Signaling Pathways: The compound potentially interferes with specific cell signaling pathways crucial for cancer cell growth, survival, and metastasis. These may include pathways involving protein kinases, growth factor receptors, or other signaling molecules instrumental in cancer progression.
-
Interaction with Specific Molecular Targets: Recent molecular docking studies on related quinazolinone derivatives have revealed strong binding interactions with dynamin-related protein-1 (drp1), a protein involved in mitochondrial dynamics and implicated in cancer development. This suggests that 2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one might similarly interact with specific molecular targets to exert its anticancer effects.
The methoxy group on the phenyl substituent likely plays a significant role in the compound's biological activity by influencing its binding affinity to target proteins through hydrogen bonding and other non-covalent interactions. Additionally, the amino group at the 2-position may contribute to the compound's pharmacological profile through similar molecular interactions.
Future Research Directions
The promising biological profile of 2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one opens several avenues for future research that could further enhance its potential as a therapeutic agent:
-
Structural Optimization: Systematic modification of the compound's structure, particularly at the 4-methoxyphenyl group and the amino functionality, could yield derivatives with improved potency, selectivity, and pharmacokinetic properties. Research on related compounds suggests that electron-rich aryl groups often lead to higher yields and potentially enhanced biological activities.
-
Expanded Biological Evaluation: Comprehensive screening against a broader panel of cancer cell lines would provide a more complete understanding of the compound's anticancer spectrum. Additionally, investigating its activity against other disease targets, such as infectious diseases or inflammatory conditions, could reveal unexpected therapeutic applications.
-
Mechanism Elucidation: Detailed studies on the precise molecular mechanisms underlying the compound's biological effects would inform more targeted optimization efforts. Techniques such as proteomic profiling, gene expression analysis, and pathway mapping could offer valuable insights into its mode of action.
-
Combinatorial Approaches: Exploring hybrid molecules that incorporate the 2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one scaffold with other pharmacologically active moieties might lead to multifunctional compounds with enhanced therapeutic profiles. Recent success with quinazolinone-thiouracil hybrids suggests this could be a fruitful approach.
-
Formulation and Delivery Strategies: Developing novel formulation approaches to improve the compound's solubility, stability, and targeted delivery to cancer cells could enhance its therapeutic potential while minimizing potential side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume